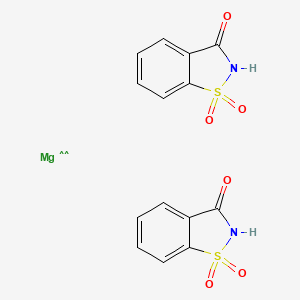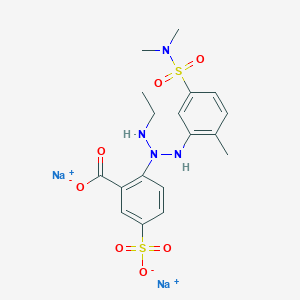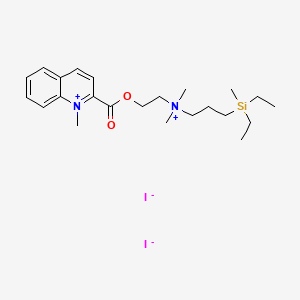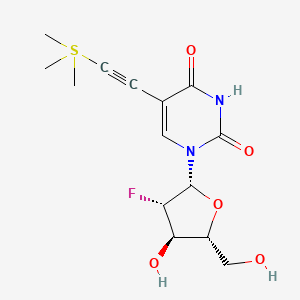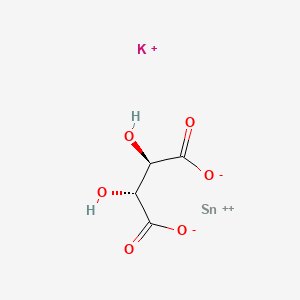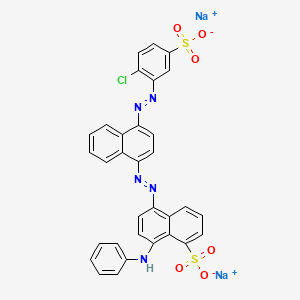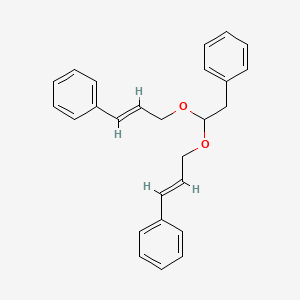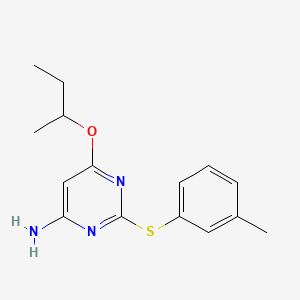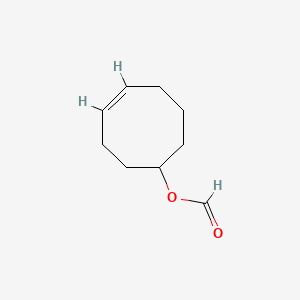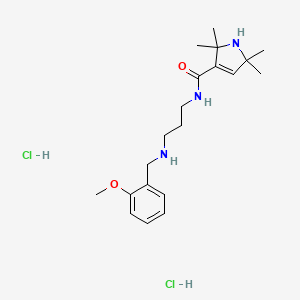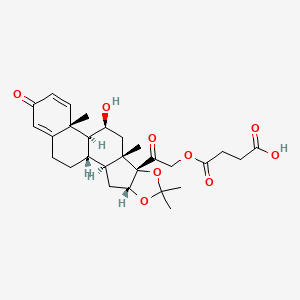
11beta,21-Dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-(hydrogen succinate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11beta,21-Dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-(hydrogen succinate) is a synthetic corticosteroid with anti-inflammatory properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is characterized by its complex structure, which includes multiple hydroxyl groups and a unique isopropylidenedioxy moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,21-Dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-(hydrogen succinate) involves several steps. One common method starts with the precursor 16alpha,17alpha-epoxyprogesterone. The key steps include:
Acetylation: of the 21-hydroxyl group.
Sulfonation: and elimination at the 11-hydroxyl group to form a double bond.
Acetylation: of the 17alpha-hydroxyl and 3-keto groups.
Fluorination: at the 6beta position.
Hydrolysis: to remove the acetyl groups.
Epoxidation: and at the 9(11) position.
Dehydrogenation: to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps as described above, but optimized for efficiency and yield. The process may include additional purification steps such as crystallization and chromatography to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
11beta,21-Dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-(hydrogen succinate) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
11beta,21-Dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-(hydrogen succinate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Wirkmechanismus
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The resulting changes in gene expression lead to the suppression of inflammatory responses and modulation of immune function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione: Similar structure with a fluorine atom at the 9 position.
6alpha,9alpha-difluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione: Contains additional fluorine atoms and a methyl group.
16alpha,17-[1-Methylethylidenebis(oxy)]-11beta,21-dihydroxypregna-1,4-diene-3,20-dione (Desonide): Similar structure with different substituents.
Uniqueness
11beta,21-Dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-(hydrogen succinate) is unique due to its specific combination of functional groups and its potent anti-inflammatory properties. Its structure allows for selective binding to glucocorticoid receptors, making it an effective therapeutic agent.
Eigenschaften
CAS-Nummer |
78806-74-3 |
|---|---|
Molekularformel |
C28H36O9 |
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
4-[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H36O9/c1-25(2)36-21-12-18-17-6-5-15-11-16(29)9-10-26(15,3)24(17)19(30)13-27(18,4)28(21,37-25)20(31)14-35-23(34)8-7-22(32)33/h9-11,17-19,21,24,30H,5-8,12-14H2,1-4H3,(H,32,33)/t17-,18-,19-,21+,24+,26-,27-,28+/m0/s1 |
InChI-Schlüssel |
XTKYHRGYNINDLM-CMACCXCGSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)CCC(=O)O)CCC5=CC(=O)C=C[C@]35C)O |
Kanonische SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)CCC(=O)O)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


